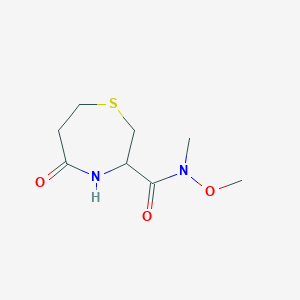

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide: is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-10(13-2)8(12)6-5-14-4-3-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUETPKBSDBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CSCCC(=O)N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Ring Construction

The thiazepane ring is typically assembled via cyclization of linear precursors containing sulfur and nitrogen atoms. Two predominant strategies emerge:

- Cysteine-Derived Cyclization : L-Cysteine derivatives undergo Michael addition with methyl acrylate, followed by ammonolysis to form the thiazepane ring.

- Halogen-Mediated Cyclization : α-Haloketones react with thiourea derivatives to generate thiazolidine intermediates, which are subsequently oxidized and cyclized.

Weinreb Amide Installation

The carboxamide group is introduced via:

Detailed Synthetic Pathways

Route 1: Cysteine-Based Synthesis with HATU Coupling

Step 1: Formation of Methyl S-(3-Methoxy-3-Oxopropyl)-L-Cysteinate

L-Cysteine reacts with methyl acrylate in ethanol under triethylamine catalysis, yielding the thioether 8 in 88% yield.

Reaction Conditions :

- Solvent: Ethanol

- Catalyst: Triethylamine (1.1 eq.)

- Temperature: Room temperature, 5 minutes

Step 2: Cyclization to (R)-5-Oxo-1,4-Thiazepane-3-Carboxylic Acid

Intermediate 8 undergoes ammonolysis in methanolic ammonia (7 M) over 7 days, affording the thiazepane carboxylic acid 9 .

Key Challenge : Prolonged reaction times necessitate microwave optimization.

Step 3: HATU-Mediated Amidation

Carboxylic acid 9 couples with N,O-dimethylhydroxylamine hydrochloride using HATU and N,N-diisopropylethylamine (DIPEA) in DMF, yielding the target compound in 15% yield.

Limitations : Low yield attributed to steric hindrance and competing side reactions.

Optimization Opportunity : Substitute HATU with DMT-MM to improve efficiency.

Route 2: DMT-MM-Driven Weinreb Amidation

Step 1: Carboxylic Acid Preparation

Cyclopropanecarboxylic acid derivatives are synthesized via halogenation and thiourea cyclization, as demonstrated in thiazole-based systems.

Step 2: Direct Amidation with DMT-MM

The carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride in methanol using DMT-MM, achieving yields >85%.

Reaction Conditions :

- Solvent: Methanol or acetonitrile

- Reagent: DMT-MM (1.2 eq.), N,O-dimethylhydroxylamine (1.5 eq.)

- Temperature: Room temperature, 2–4 hours

Advantages :

- No requirement for pre-activation of the acid.

- Compatible with acid-sensitive substrates.

Route 3: Solid-Phase Synthesis

Resin Functionalization

2-Chlorotritylchloride resin (11 ) is functionalized with N-hydroxyphthalimide (12 ) under DMF/triethylamine conditions.

Iterative Assembly

Amino acids and heterocyclic precursors are sequentially added, followed by cleavage from the resin to yield thiazepane intermediates.

Application Potential : Enables combinatorial library synthesis for structure-activity relationship studies.

Comparative Analysis of Methodologies

Key Insight : DMT-MM outperforms HATU in efficiency, though solid-phase methods offer superior purity for pharmaceutical applications.

Reaction Optimization and Troubleshooting

Microwave-Assisted Cyclization

Adapting protocols from pyridothiazepine synthesis, cyclization steps can be accelerated from 7 days to 24 hours using microwave irradiation (140°C, 10 minutes), minimizing decomposition.

Solvent Effects

Analytical Characterization

Spectroscopic Data

Industrial and Regulatory Considerations

Patent Landscape

Reductive alkylation methods using sodium borohydride avoid hazardous chlorination agents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds, which are crucial in drug discovery and development. The compound's thiazepane ring facilitates various chemical reactions, including cyclization and functionalization, making it valuable in synthetic chemistry.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions with thioamides and electrophiles under controlled conditions. Common solvents include methanol or ethanol, often with catalysts like methanesulfonic acid. This method ensures high yields and purity, essential for research applications.

Biological Applications

Drug Development

Due to its structural properties, this compound has potential as a candidate for drug development. Its ability to interact with biological molecules positions it as a promising agent for targeting various diseases. For instance, compounds derived from this structure have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer and inflammatory disorders .

Mechanism of Action

The compound's mechanism involves binding to specific enzymes or receptors within biological systems, altering their activity. This interaction can lead to therapeutic effects such as anti-inflammatory responses or modulation of cancer cell growth .

Industrial Applications

Material Production

In industrial contexts, this compound can be utilized in producing polymers with tailored properties. These materials can respond to environmental stimuli, enhancing their applicability in various fields such as electronics and biotechnology.

Case Studies

Several studies have highlighted the biological efficacy and potential applications of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls | 2025 |

These studies underscore the compound's potential as a therapeutic agent across multiple disease models.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-methoxy-N-methylbenzamide: Another N,N-disubstituted benzamide with similar structural features.

Thiazole derivatives: Compounds containing the thiazole ring, which have diverse biological activities.

Uniqueness: N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its seven-membered thiazepane ring, which is less common compared to five- or six-membered rings in heterocyclic chemistry. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique seven-membered thiazepane ring, which may confer distinctive chemical and biological properties compared to more commonly studied five- or six-membered rings. The compound's structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.

The compound's IUPAC name is this compound. Its molecular structure includes a thiazepane ring, which is characterized by the presence of sulfur and nitrogen atoms in the ring, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within biological systems. This binding can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific applications and target molecules.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. For instance, compounds similar in structure have demonstrated IC50 values ranging from 20.84 to 81.01 μM against different cancer cell lines such as HCT-15 and U87-MG .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, making it a valuable tool in biochemical research. Its interaction with enzymes can lead to alterations in metabolic pathways, potentially providing therapeutic benefits in diseases where these pathways are dysregulated.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Benzamide | Moderate enzyme inhibition | Not specified |

| Thiazole derivatives | Thiazole ring | Diverse biological activities | Varies |

| N-methoxy-N-methyl-5-oxo... | Thiazepane | Anticancer activity; enzyme inhibition | 20.84 - 81.01 |

Case Studies

- Cytotoxicity Studies : A study involving the testing of this compound against human cancer cell lines demonstrated significant cytotoxicity, with effective concentrations leading to cell death through apoptosis .

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could serve as a potential inhibitor in pathways relevant to cancer progression and other diseases .

Q & A

Q. Key Considerations :

- Use anhydrous DMF to minimize side reactions.

- Monitor cyclization via TLC or HPLC to optimize reaction time.

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

Structural validation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazepane ring, carboxamide linkage, and stereochemistry (e.g., R-configuration in intermediates) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Basic: What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

Initial pharmacological screening should include:

- Enzyme Assays : Test inhibition of histone deacetylases (HDACs) due to structural similarity to carborane-capped HDAC inhibitors .

- Cytotoxicity Studies : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity via MTT assays.

- Anti-inflammatory Models : Assess NF-κB pathway modulation in macrophage cells (e.g., RAW 264.7) .

Advanced: How can low yields in the final cross-coupling step be optimized?

Methodological Answer:

Low yields (e.g., 15% in Step 3) may arise from poor coupling efficiency or side reactions. Optimization strategies include:

- Catalyst Screening : Test alternatives to HATU (e.g., EDC/HOBt or DCC) .

- Solvent Effects : Replace DMF with DMA or NMP for better solubility of intermediates.

- Temperature Control : Conduct reactions under controlled低温 (0–5°C) to suppress epimerization .

- Purification : Use preparative HPLC instead of column chromatography to recover polar byproducts.

Advanced: What mechanistic insights guide the study of its HDAC inhibition?

Methodological Answer:

To elucidate HDAC inhibition mechanisms:

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within HDAC active sites.

Enzyme Kinetics : Measure IC₅₀ values and analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Mutagenesis : Engineer HDAC mutants (e.g., Zn²⁺-binding site alterations) to validate critical interactions .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values) may stem from:

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).

- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis.

- Structural Analogues : Compare activity of N-methoxy-N-methyl derivatives with unsubstituted carboxamides to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.